

An In-depth Technical Guide to 4-Benzofurazancarboxaldehyde: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Benzofurazancarboxaldehyde**

Cat. No.: **B027963**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzofurazancarboxaldehyde, also known as 4-formylbenzofurazan or 2,1,3-benzoxadiazole-4-carbaldehyde, is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique benzofurazan core structure imparts specific chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, structural details, and a key synthetic application of **4-benzofurazancarboxaldehyde**. Detailed experimental protocols for its synthesis and characterization are included to support further research and development.

Chemical Properties and Structure

4-Benzofurazancarboxaldehyde is a light brown solid at room temperature.^[1] Its chemical structure and properties are summarized below.

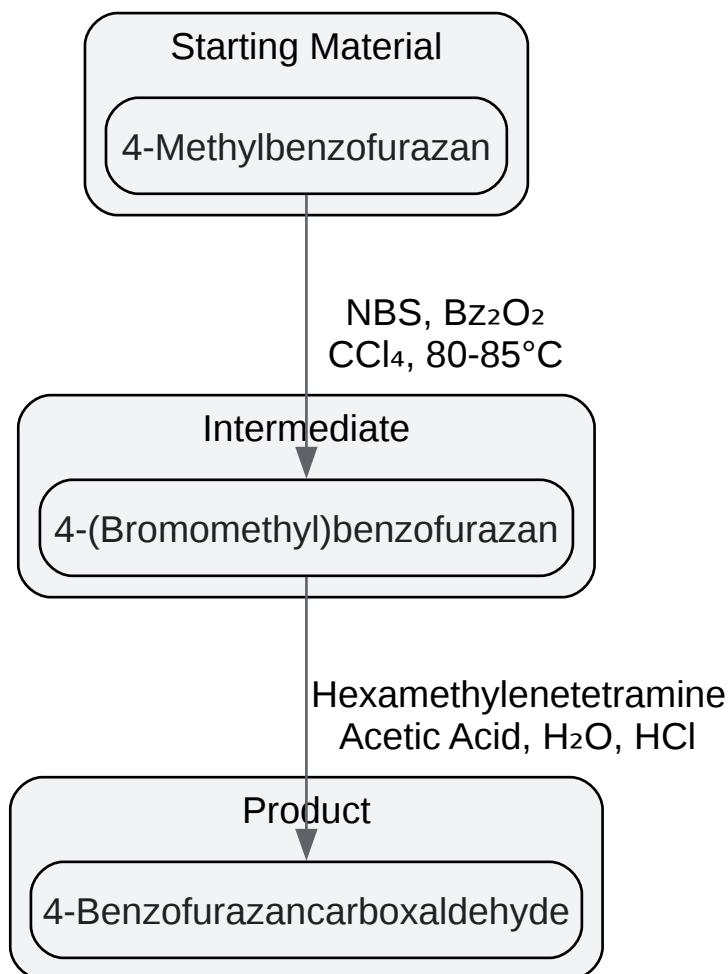
Structural Information

The molecule consists of a bicyclic benzofurazan (2,1,3-benzoxadiazole) ring system with a carboxaldehyde group at the 4-position.

Identifier	Value
IUPAC Name	2,1,3-Benzoxadiazole-4-carbaldehyde
Synonyms	4-Formylbenzofurazan, Benzofurazan-4-carboxaldehyde
CAS Number	32863-32-4 [1] [2]
Molecular Formula	C ₇ H ₄ N ₂ O ₂ [1] [2]
SMILES	O=CC1=CC=CC2=NON=C21 [1] [3]
InChI	InChI=1S/C7H4N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H [1]
InChIKey	YBBRQAXNTWMMFZ-UHFFFAOYSA-N [1]

Physicochemical Properties

A compilation of the key physicochemical data for **4-Benzofurazancarboxaldehyde** is presented below.


Property	Value
Molecular Weight	148.12 g/mol [1] [3]
Appearance	Light Brown Solid [1]
Melting Point	100-102 °C [1]
Boiling Point	277 °C [1]
Density	1.417 g/cm ³ [1]
Flash Point	121 °C [1]
Solubility	Slightly soluble in Dichloromethane, Chloroform, and Methanol [1]
Storage	2-8°C under an inert atmosphere [1] [3]

Synthesis and Experimental Protocols

4-Benzofurazancarboxaldehyde serves as a crucial intermediate in the synthesis of various compounds, including the antihypertensive drug Isradipine.[1][4]

Synthesis of 4-Benzofurazancarboxaldehyde

A common synthetic route involves the Sommelet reaction of 4-(bromomethyl)benzofurazan.[4]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-Benzofurazancarboxaldehyde**.

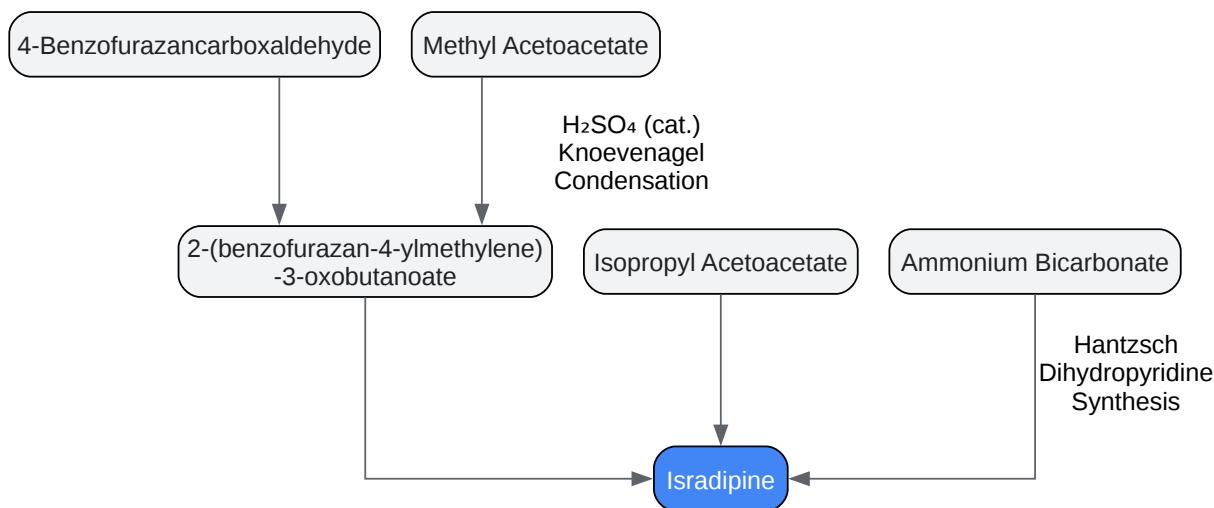
- **Bromination:** Dissolve 4-methylbenzofurazan (100 mmol) in carbon tetrachloride (150 ml). Add N-bromosuccinimide (NBS, 132 mmol) and benzoyl peroxide (0.29 mol). Heat the

mixture to 80-85°C until the reaction is complete. Cool the system to 40°C and filter. Recover the solvent under reduced pressure to obtain the crude 4-(bromomethyl)benzofurazan, which can be recrystallized from petroleum ether-ethyl acetate.

- Sommelet Reaction: To a reaction flask, add 4-(bromomethyl)benzofurazan (0.1 mol), hexamethylenetetramine (0.15 mol), acetic acid (80 ml), and water (80 ml). Heat the mixture to reflux with stirring for 1 hour under a nitrogen atmosphere.
- Hydrolysis and Work-up: Add concentrated hydrochloric acid (80 ml) and continue to stir at reflux for 30 minutes. After cooling to room temperature, extract the mixture with ethyl acetate.
- Purification: Combine the organic layers and wash successively with 10% aqueous sodium carbonate solution and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield **4-benzofurazancarboxaldehyde** as a light yellow solid.

Spectroscopic Characterization Protocols

Accurate structural elucidation is paramount. The following are generalized protocols for acquiring spectroscopic data for **4-benzofurazancarboxaldehyde**.

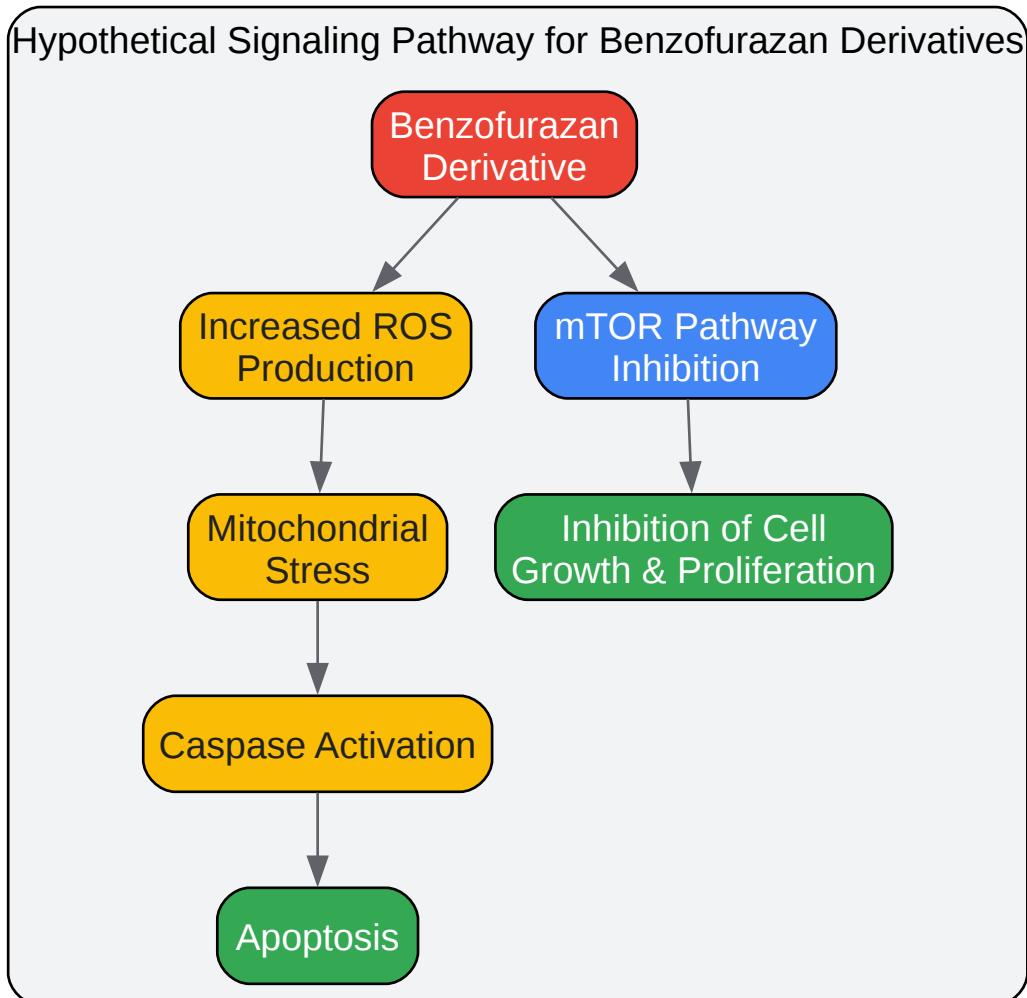

- Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
 - ¹H NMR Acquisition: Acquire the spectrum on a 300 or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.
 - ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).

- Data Processing: Process the data using appropriate software by applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
- Expected Signals:
 - ^1H NMR: Aromatic protons are expected in the range of δ 7.5-9.0 ppm. The aldehyde proton (CHO) should appear as a singlet further downfield, typically δ 9.5-10.5 ppm.
 - ^{13}C NMR: Aromatic carbons are expected between δ 110-160 ppm. The carbonyl carbon of the aldehyde is expected at δ 185-195 ppm.
- Objective: To identify the key functional groups.
- Methodology:
 - Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} .
- Expected Absorption Bands:
 - C-H (aromatic): \sim 3100-3000 cm^{-1}
 - C-H (aldehyde): Two weak bands around 2850 cm^{-1} and 2750 cm^{-1} ^[5]
 - C=O (aldehyde): Strong, sharp absorption in the range of 1740-1720 cm^{-1} ^[5]
 - C=C (aromatic): Absorptions in the 1600-1475 cm^{-1} region^[5]
 - N-O (furazan ring): Characteristic stretches in the fingerprint region.
- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology:
 - Sample Introduction: Introduce the sample via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).
- Expected Results:
 - The molecular ion peak $[M]^+$ or $[M+H]^+$ should be observed at m/z 148 or 149, respectively, confirming the molecular weight.
 - Characteristic fragmentation patterns may include the loss of CO (28 amu) from the aldehyde group.

Application in Drug Synthesis: Isradipine

4-Benzofurazancarboxaldehyde is a key building block in the Hantzsch pyridine synthesis of Isradipine, a dihydropyridine calcium channel blocker used to treat high blood pressure.^[4]


[Click to download full resolution via product page](#)

Caption: Synthesis of Isradipine from **4-Benzofurazancarboxaldehyde**.

The synthesis involves an initial Knoevenagel condensation between **4-benzofurazancarboxaldehyde** and methyl acetoacetate, followed by a multi-component Hantzsch reaction with isopropyl acetoacetate and an ammonia source to construct the dihydropyridine ring.[4]

Potential Biological Activity and Signaling

While specific signaling pathways for **4-benzofurazancarboxaldehyde** are not extensively documented, derivatives of the parent benzofuran and benzofuroxan scaffolds have demonstrated a wide range of biological activities, including antifungal and anticancer properties.[6][7] Many benzofuran-based molecules exert their anticancer effects by inhibiting protein kinases, such as those in the mTOR signaling pathway, or by inducing apoptosis through the production of reactive oxygen species (ROS).[2][7]

[Click to download full resolution via product page](#)

Caption: Representative signaling pathways potentially modulated by benzofurazan-class compounds.

This diagram illustrates potential mechanisms by which compounds containing the benzofurazan moiety may exert cytotoxic effects on cancer cells, either through the induction of oxidative stress leading to apoptosis or via the inhibition of critical growth pathways like mTOR. [2][7] Further research is required to determine if **4-benzofurazancarboxaldehyde** itself engages these or other cellular pathways.

Conclusion

4-Benzofurazancarboxaldehyde is a valuable heterocyclic compound with well-defined chemical and physical properties. Its utility as a synthetic intermediate, particularly in the production of the drug Isradipine, highlights its importance in medicinal chemistry. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel applications for this and related benzofurazan derivatives. The potential for this scaffold to interact with biological pathways warrants further investigation for future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. CN102846609B - Synthesis method for antihypertensive agent isradipine and preparation of isradipine - Google Patents [patents.google.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzofurazancarboxaldehyde: Chemical Properties, Structure, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027963#4-benzofurazancarboxaldehyde-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com